molecular formula C23H27F3N4O B605104 Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)- CAS No. 1008529-42-7

Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-

Cat. No. B605104
CAS RN: 1008529-42-7
M. Wt: 432.48
InChI Key: SMJCAASNPAKOIB-UHFFFAOYSA-N
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Description

ABT-116 is an antagonist of transient receptor potential vanilloid type 1.

Scientific Research Applications

Synthesis and Biological Activity

  • Urea derivatives, such as the compound , are often synthesized for their potential biological activities. For example, the synthesis of N-(4-methyl phenyl)-N 1-(1,2,4-triazoly) Urea Compound has shown preliminary cytokinin-activity, indicating a potential for cell division and differentiation regulation (Feng Gui-rong, 2002).

Antagonistic Properties

  • Some urea derivatives have been investigated for their antagonistic properties. For instance, a series of 1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas were found to be potent antagonists for hTRPV1, a receptor involved in pain and heat sensation. These compounds have shown promise in in vivo studies for both antagonizing capsaicin-induced hypothermia and demonstrating anti-nociceptive activity (Jin-Mi Kang et al., 2020).

Anticancer Potential

  • Diaryl ureas, similar in structure to the compound , have been explored for their anticancer properties. A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives revealed significant antiproliferative effects against various cancer cell lines. This research is crucial for the discovery of new potential BRAF inhibitors (Jian Feng et al., 2020).

Role in Plant Biology

  • Urea derivatives are known to have cytokinin-like activity, a class of plant hormones that promote cell division. Compounds like N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea are used in plant morphogenesis studies due to their regulatory effects on plant cell division and differentiation (A. Ricci & C. Bertoletti, 2009).

Antimicrobial Activity

  • Some urea compounds also demonstrate antimicrobial activity. A study on N-(coumarin-3-yl)-N′-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea revealed antimicrobial potential, indicating a possible application in battling microbial infections (Hong-Song Zhang et al., 2017).

properties

CAS RN

1008529-42-7

Molecular Formula

C23H27F3N4O

Molecular Weight

432.48

IUPAC Name

1-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-3-(1-methylindazol-4-yl)urea

InChI

InChI=1S/C23H27F3N4O/c1-22(2,3)11-10-15-12-17(23(24,25)26)9-8-16(15)13-27-21(31)29-19-6-5-7-20-18(19)14-28-30(20)4/h5-9,12,14H,10-11,13H2,1-4H3,(H2,27,29,31)

InChI Key

SMJCAASNPAKOIB-UHFFFAOYSA-N

SMILES

CC(C)(C)CCC1=C(C=CC(=C1)C(F)(F)F)CNC(=O)NC2=C3C=NN(C3=CC=C2)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ABT-116;  ABT 116;  ABT116; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of Example 3A (5.12 g, 16.9 mmol), Example 2C (3.78 g, 17.9 mmol), Pd2 dba3:CHCl3 (264 mg, 0.255 mmol), xantphos (442 mg, 0.764 mmol), and Cs2CO3 (8.28 g, 25.4 mmol) in dioxane (60 mL) was flushed with N2 and stirred at 90° C. for 16 hours. The mixture was concentrated under reduced pressure, diluted with ethyl acetate, washed sequentially with water and brine, and purified by flash chromatography (0 to 35% ethyl acetate/dichloromethane) to provide the title compound. 1H-NMR (DMSO-d6) δ 8.82 (s, 1H), 8.05 (s, 1H), 7.64 (d, 1H), 7.50-7.53 (m, 3H), 7.20 (t, 1H), 7.14 (d, 1H), 6.81 (t, 1H), 4.45 (d, 2H), 4.00 (s, 3H), 2.70 (ddd, 2H), 1.45 (ddd, 2H), 0.97 (s, 9H).
Name
mixture
Quantity
5.12 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 2C
Quantity
3.78 g
Type
reactant
Reaction Step Two
Name
Quantity
264 mg
Type
reactant
Reaction Step Three
Quantity
442 mg
Type
reactant
Reaction Step Four
Quantity
8.28 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
60 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-
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Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-
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Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-
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Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-
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Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-
Reactant of Route 6
Reactant of Route 6
Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-

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